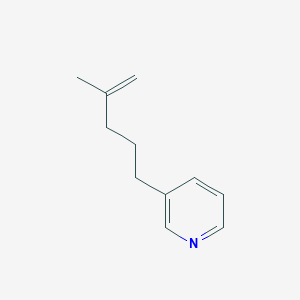

3-(4-Methyl-4-pentenyl)pyridine

説明

The compound 3-(piperidin-4-ylmethoxy)pyridine and its derivatives are a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation. LSD1 overexpression is linked to aggressive cancers, including acute myeloid leukemia (AML) and breast cancer, making it a therapeutic target . These derivatives exhibit potent inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related monoamine oxidases (MAO-A/B), which are structurally similar flavin-dependent enzymes .

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

3-(4-methylpent-4-enyl)pyridine |

InChI |

InChI=1S/C11H15N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h4,7-9H,1,3,5-6H2,2H3 |

InChIキー |

DNBSOGVZLLYEEP-UHFFFAOYSA-N |

正規SMILES |

CC(=C)CCCC1=CN=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural Analogues and SAR Insights

- Cyclopropylamine-Based Inhibitors (e.g., Tranylcypromine Derivatives):

Early LSD1 inhibitors like tranylcypromine (TCP) are irreversible inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor. While effective, they lack selectivity for LSD1 over MAO-A/B, leading to off-target effects . In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives are reversible, competitive inhibitors that bind to the substrate pocket rather than FAD, enhancing selectivity .- Key SAR Findings:

- The piperidin-4-ylmethyl group is critical for potency. Replacing cyclopropylamine with this group improved LSD1 selectivity by >1,500-fold compared to TCP derivatives .

- Para-substituted phenyl groups (e.g., -CF₃, -Me, -OCF₃) at the R6 position enhance binding affinity via hydrophobic interactions with residues like Phe538 and Met332 .

Pyridine rings facilitate electrostatic interactions with FAD and Tyr761, contributing to sub-micromolar activity .

- Unlike 3-(piperidin-4-ylmethoxy)pyridine derivatives, DOT1L inhibitors act on H3K79 methylation and lack cross-reactivity with LSD1 .

2.2 Enzymatic Selectivity and Cellular Activity

Selectivity Over MAO-A/B:

- Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine derivatives increase H3K4me2 levels in MV4-11 leukemia cells (EC₅₀ = 280 nM) without affecting H3K4me3 or other histone marks, confirming target specificity . They inhibit proliferation of MLL-rearranged AML cells (EC₅₀ = 0.28–8.6 µM) with minimal toxicity to normal fibroblasts, unlike TCP derivatives, which show broader cytotoxicity .

2.3 Comparison with Other Reversible Inhibitors

Triazole-Dithiocarbamate Derivatives:

These LSD1 inhibitors (e.g., compound 4j ) show similar potency (IC₅₀ = 0.5 µM) but lower selectivity for LSD1 over MAO-A/B compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .Peptide-Based Inhibitors (e.g., Corin): Peptides mimicking the H3K4 tail (e.g., SNAIL1/2) bind LSD1/CoREST with high affinity but lack cell permeability, limiting their utility in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。